molecular formula C8H19OP B8262673 Ditert-butylphosphine oxide

Ditert-butylphosphine oxide

Cat. No. B8262673
M. Wt: 162.21 g/mol
InChI Key: RYLNFGJYRKJXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06994941B2

Procedure details

Into a 1 liter three-necked reaction vessel fitted with a cooling tube and a mechanical stirrer, 133 g (1.1 mols) of 2,4-dimethylphenylamine, 171 g (1.0 mol) of 1-bromo-4-methylbenzene, 11.2 g (0.05 mol) of palladium acetate, 32.4 g (0.2 mol) of 2-tert-butylphosphinoyl-2-methylpropane, 212 g (1.0 mol) of tripotassium phosphate and 500 mL of dimethylformamide were introduced to effect reflux for 12 hours in a nitrogen gas atmosphere and with heating in an oil bath. After the reaction was completed, the reaction mixture was left to cool to room temperature, followed by extraction with toluene/water, then washing with hydrochloric acid water, and thereafter distillation of the organic layer under reduced pressure to obtain the desired (2,4-dimethylphenyl)-p-tolylamine. The compound obtained was in a yield of 189.5 g corresponding to 84%. The compound obtained was measured with the same elementary analyzer as the above.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
171 g
Type
reactant
Reaction Step One
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH2:9].Br[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1.C(P(C(C)(C)C)=O)(C)(C)C.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C)C=O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1 |f:3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)N
Name
Quantity
171 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
32.4 g
Type
reactant
Smiles
C(C)(C)(C)P(=O)C(C)(C)C
Name
Quantity
212 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
11.2 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter three-necked reaction vessel fitted with a cooling tube and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 12 hours in a nitrogen gas atmosphere
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
with heating in an oil bath
WAIT
Type
WAIT
Details
the reaction mixture was left
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with toluene/water
WASH
Type
WASH
Details
washing with hydrochloric acid water
DISTILLATION
Type
DISTILLATION
Details
distillation of the organic layer under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)NC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.